molecular formula C24H30N8O B10919392 N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10919392
M. Wt: 446.5 g/mol
InChI Key: JCLOCBPQPPWLFQ-UHFFFAOYSA-N
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Description

N~4~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N4-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of pyrazole rings and their subsequent functionalization. The synthetic route typically starts with the preparation of the individual pyrazole units, followed by their coupling to form the final compound. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrazole rings can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Scientific Research Applications

N~4~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to N4-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazole-based compounds and pyridine derivatives. These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H30N8O

Molecular Weight

446.5 g/mol

IUPAC Name

N-(2-cyclopentyl-5-methylpyrazol-3-yl)-6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H30N8O/c1-6-31-16(4)22(15(3)29-31)20-12-18(19-13-25-30(5)23(19)26-20)24(33)27-21-11-14(2)28-32(21)17-9-7-8-10-17/h11-13,17H,6-10H2,1-5H3,(H,27,33)

InChI Key

JCLOCBPQPPWLFQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NC3=C(C=NN3C)C(=C2)C(=O)NC4=CC(=NN4C5CCCC5)C)C

Origin of Product

United States

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